Maleylpyruvate
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Overview
Description
3-maleylpyruvic acid is a 4,6-dioxohept-2-enedioic acid and a beta-diketone. It is a conjugate acid of a 3-maleylpyruvate(2-).
Scientific Research Applications
1. Enzymatic Functions and Metabolic Pathways
Maleylpyruvate is involved in various enzymatic functions and metabolic pathways. It is a substrate in the gentisate pathway, a critical route in the metabolism of aromatic compounds. The this compound isomerase NagL from Ralstonia sp. strain U2 is a significant enzyme in this pathway, catalyzing the isomerization of this compound to fumarylpyruvate (Fang, Li, & Zhou, 2011). Additionally, HbzF from Pseudomonas alcaligenes NCIMB 9867 functions as a this compound hydrolase, facilitating direct hydrolysis of this compound to maleate and pyruvate (Liu, Liu, & Zhou, 2012).
2. Genetic Determinants and Biochemical Characterization
Research has focused on identifying and characterizing genes involved in the catabolism of this compound. For instance, the nag genes of Ralstonia sp. strain U2 are crucial for gentisate catabolism, converting naphthalene to gentisate, which is then processed to this compound (Zhou, Fuenmayor, & Williams, 2001). The genetic determinants for this compound hydrolysis in the gentisate pathway were revealed through the study of the hbz gene cluster in Pseudomonas alcaligenes (Liu, Xu, & Zhou, 2015).
3. Production and Purity Analysis
Research has also been conducted on the efficient production of this compound. A study by Dong-qi Li demonstrated the conversion of gentisate to this compound using genetically engineered E. coli strains, achieving high purity levels (Dong-qi, 2005).
4. Novel Enzymatic Activities
Novel enzymatic activities involving this compound have been identified. For example, a study on Paenibacillus sp. strain NyZ101 discovered a unique L-Cysteine-dependent this compound isomerase, expanding our understanding of microbial metabolism (Liu & Zhou, 2012).
5. Structural and Molecular Insights
Studies providing structural and molecular insights into enzymes that act on this compound have been significant. One such study reported the crystal structures of a this compound hydrolase from Sphingobium sp. SYK-6, which degrades lignin-derived aryls (Hong, Seo, & Kim, 2019). Another study presented the structure of a this compound isomerase from Pseudomonas aeruginosa PAO1, providing insights into its function and the gentisate pathway (Hong, Seo, & Kim, 2019).
Properties
Molecular Formula |
C7H6O6 |
---|---|
Molecular Weight |
186.12 g/mol |
IUPAC Name |
(Z)-4,6-dioxohept-2-enedioic acid |
InChI |
InChI=1S/C7H6O6/c8-4(1-2-6(10)11)3-5(9)7(12)13/h1-2H,3H2,(H,10,11)(H,12,13)/b2-1- |
InChI Key |
AZCFLHZUFANAOR-UPHRSURJSA-N |
Isomeric SMILES |
C(C(=O)/C=C\C(=O)O)C(=O)C(=O)O |
SMILES |
C(C(=O)C=CC(=O)O)C(=O)C(=O)O |
Canonical SMILES |
C(C(=O)C=CC(=O)O)C(=O)C(=O)O |
Synonyms |
maleylpyruvate maleylpyruvic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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